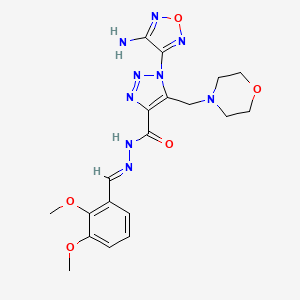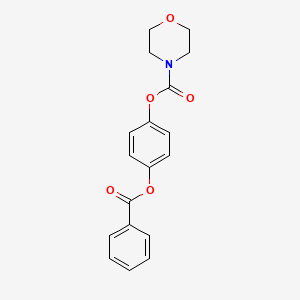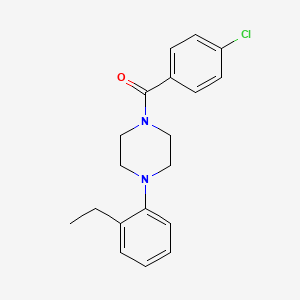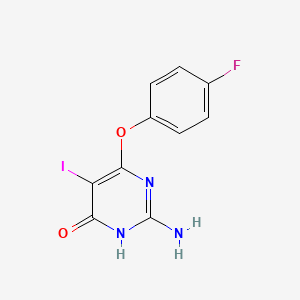
N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, also known as DIF-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
作用機序
The exact mechanism of action of N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is not fully understood. However, it has been proposed that N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide may act through the inhibition of various signaling pathways, including the Wnt and NF-kB pathways. Additionally, N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to induce cell cycle arrest and apoptosis. In Alzheimer's disease research, N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to reduce the levels of beta-amyloid plaques and improve cognitive function in animal models. In Parkinson's disease research, N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
実験室実験の利点と制限
One advantage of using N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide in lab experiments is its relatively low toxicity compared to other anti-cancer agents. Additionally, N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to have a broad spectrum of anti-cancer activity, making it a potentially useful therapeutic agent for various types of cancer. However, one limitation of using N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide. One area of research is the identification of the exact mechanism of action of N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, which may provide insights into its therapeutic potential. Additionally, further studies are needed to investigate the potential use of N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide in combination with other anti-cancer agents to enhance its efficacy. Finally, more research is needed to explore the potential use of N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide in other diseases, such as neurodegenerative disorders and autoimmune diseases.
In conclusion, N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a synthetic compound that has shown promising therapeutic potential in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, further research is needed to explore its potential therapeutic applications and identify new directions for its study.
合成法
N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is synthesized through a multi-step process involving the reaction of 2,4-dimethylbenzaldehyde with indole-3-acetic acid, followed by a reduction and acetylation step. The final product is obtained as a white solid with a melting point of 128-130°C.
科学的研究の応用
N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer. In Alzheimer's disease research, N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease research, N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(3-formylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-7-8-17(14(2)9-13)20-19(23)11-21-10-15(12-22)16-5-3-4-6-18(16)21/h3-10,12H,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYRFVQBRYUFJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-({[5-(4-chlorobenzoyl)-2-furyl]methyl}thio)-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5738638.png)

![4-tert-butyl-N'-[(2-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5738662.png)



![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-(methylthio)benzamide](/img/structure/B5738695.png)





![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-(4-methoxyphenyl)acetamide](/img/structure/B5738732.png)